molecular formula C16H22N2O4S B2875522 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide CAS No. 1058212-66-0

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide

Cat. No.: B2875522
CAS No.: 1058212-66-0
M. Wt: 338.42
InChI Key: PFUDQXZMCUTBEQ-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound that features a tetrahydrofuran ring, an indole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multi-step organic reactions

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Tetrahydrofuran-2-carbonyl Group Introduction: This step can be achieved by reacting the indole derivative with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or tetrahydrofuran rings.

    Reduction: Reduced forms of the carbonyl or sulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The tetrahydrofuran ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methane-1-sulfonamide
  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethane-1-sulfonamide
  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)butane-1-sulfonamide

Uniqueness

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h5-6,11,15,17H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUDQXZMCUTBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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